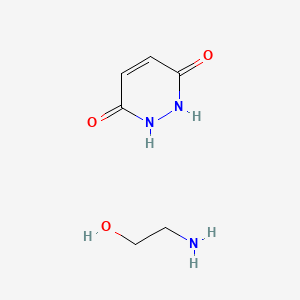
Maleic hydrazide monoethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maleic hydrazide monoethanolamine is a chemical compound that combines the properties of maleic hydrazide and monoethanolamine. Maleic hydrazide is known for its role as a plant growth regulator, while monoethanolamine is an organic chemical compound classified as an amino alcohol. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of maleic hydrazide monoethanolamine typically involves the reaction of maleic hydrazide with monoethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reactants: Maleic hydrazide and monoethanolamine.
Reaction Conditions: The reaction is usually conducted at elevated temperatures and may require a catalyst to facilitate the process.
Purification: The resulting product is purified through techniques such as recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and equipment to handle large quantities of reactants and products. The reaction conditions are optimized to maximize yield and efficiency.
化学反应分析
Types of Reactions
Maleic hydrazide monoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Maleic hydrazide monoethanolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on plant growth and development, particularly in controlling shoot bud growth.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the agricultural industry as a plant growth regulator to prevent sprouting in crops such as potatoes, onions, and garlic.
作用机制
The mechanism of action of maleic hydrazide monoethanolamine involves its interaction with specific molecular targets and pathways. In plants, it inhibits cell division by interfering with DNA replication and cell cycle progression. This results in the suppression of shoot bud growth and the prevention of sprouting. The compound also affects gene expression related to meristem development, cell division, and phytohormone signaling .
相似化合物的比较
Similar Compounds
Maleic Hydrazide: Known for its role as a plant growth regulator, it shares similar properties with maleic hydrazide monoethanolamine.
Monoethanolamine: An amino alcohol used in various industrial applications, it contributes to the unique properties of the combined compound.
Uniqueness
This compound is unique due to the combination of properties from both maleic hydrazide and monoethanolamine. This combination results in a compound with distinct chemical and biological activities, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
57131-14-3 |
|---|---|
分子式 |
C6H11N3O3 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
2-aminoethanol;1,2-dihydropyridazine-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.C2H7NO/c7-3-1-2-4(8)6-5-3;3-1-2-4/h1-2H,(H,5,7)(H,6,8);4H,1-3H2 |
InChI 键 |
ZRUUKURQYAUHQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NNC1=O.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


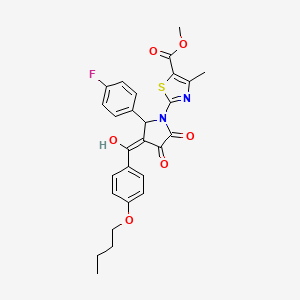
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
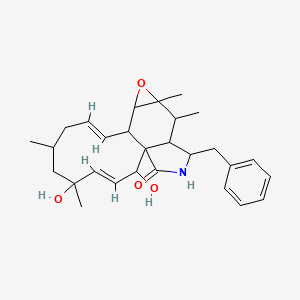
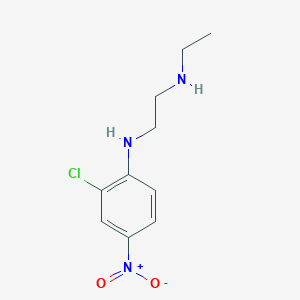
![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
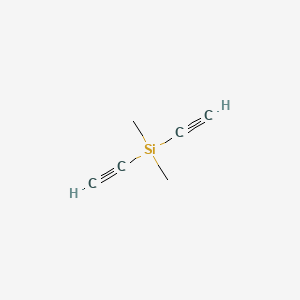
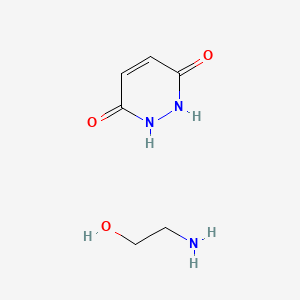

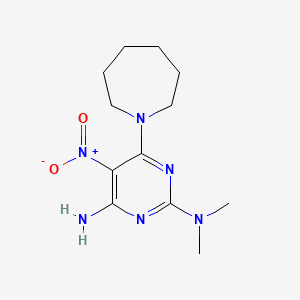

![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate](/img/structure/B14151827.png)

